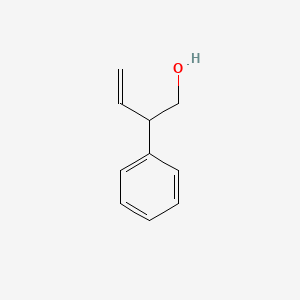

3-Buten-1-ol, 2-phenyl-

Description

Structural Classification and Nomenclature within Unsaturated Alcohols

As an unsaturated alcohol, 2-phenyl-3-buten-1-ol possesses distinct structural features that dictate its reactivity and classification. Its chemical identity is precisely defined through systematic nomenclature and can be understood by comparing it with its structural isomers.

The systematic IUPAC name for this compound is 2-phenylbut-3-en-1-ol . nih.gov The name precisely describes its structure: a four-carbon chain ("but-") with a carbon-carbon double bond starting at the third carbon ("-3-en-") and a primary alcohol group at the first carbon ("-1-ol"). A phenyl group is attached to the second carbon ("2-phenyl-"). The presence of a chiral center at the second carbon means the compound can exist as (R)- and (S)-enantiomers.

Table 1: Systematic Nomenclature and Properties of 2-Phenyl-3-buten-1-ol

| Property | Value |

|---|---|

| IUPAC Name | 2-phenylbut-3-en-1-ol nih.gov |

| Synonyms | 3-Buten-1-ol (B139374), 2-phenyl- nih.gov |

| Molecular Formula | C₁₀H₁₂O chemspider.com |

| Molecular Weight | 148.20 g/mol chemspider.com |

| CAS Number | 6052-63-7 chemspider.com |

| Structure | A primary alcohol with a phenyl group and a vinyl group attached to the adjacent carbon. |

This table is interactive and contains data sourced from multiple references.

Structural isomers of 2-phenyl-3-buten-1-ol share the same molecular formula (C₁₀H₁₂O) but differ in the arrangement of their atoms, leading to distinct chemical and physical properties. nih.govontosight.ai Key isomers include 1-phenyl-3-buten-1-ol (B1198909), 3-phenyl-2-buten-1-ol, and 4-phenyl-3-buten-2-ol (B3023580). The primary differences lie in the positions of the phenyl group, the hydroxyl group, and the double bond along the butene chain. nih.govrsc.org

Table 2: Comparison of Isomeric Phenyl-Butenols

| Compound Name | IUPAC Name | Position of Phenyl Group | Position of Hydroxyl Group | Position of Double Bond | Structural Classification |

|---|---|---|---|---|---|

| 2-Phenyl-3-buten-1-ol | 2-phenylbut-3-en-1-ol nih.gov | C2 | C1 | C3-C4 | Primary Homoallylic Alcohol |

| 1-Phenyl-3-buten-1-ol | 1-phenylbut-3-en-1-ol nih.gov | C1 | C1 | C3-C4 | Secondary Homoallylic Alcohol nih.gov |

| 3-Phenyl-2-buten-1-ol | 3-phenylbut-2-en-1-ol | C3 | C1 | C2-C3 | Primary Allylic Alcohol bohrium.com |

| 4-Phenyl-3-buten-2-ol | 4-phenylbut-3-en-2-ol (B108997) | C4 | C2 | C3-C4 | Secondary Allylic Alcohol |

This interactive table highlights the structural distinctions among the specified phenyl-butenol isomers.

2-Phenyl-3-buten-1-ol is classified as a homoallylic alcohol, meaning its hydroxyl group is situated two carbons away from the double bond. This structural motif is a cornerstone in organic synthesis, serving as a key precursor for constructing complex molecules, particularly polyketide natural products. acs.orgnih.gov The presence of the phenyl group adjacent to the chiral center significantly influences the molecule's electronic properties and steric environment. This substitution can affect the stereochemical outcome of reactions at the alcohol or alkene, a property that is exploited in diastereoselective synthesis. sumitomo-chem.co.jppolimi.it The combination of the homoallylic alcohol functionality and the phenyl substituent makes it a highly valuable and versatile building block. researchgate.net

Historical Context of Research on Phenyl-Substituted Unsaturated Alcohols

The study of phenyl-substituted unsaturated alcohols is rooted in the broader history of allylation and alcohol synthesis. Early methods for creating such compounds often involved stoichiometric organometallic reagents. For instance, the work of Mikhailov and Bubnov with triallyl boranes was a pioneering effort in the stereoselective allylation of carbonyl compounds. acs.org The 1970s marked a significant shift towards the development of catalytic and, subsequently, asymmetric methods for carbonyl allylation. acs.org The Prins reaction, an acid-catalyzed condensation of aldehydes with alkenes, also represents a classical route for synthesizing related structures. Over the decades, research has evolved from these foundational methods to more sophisticated and efficient protocols, including transition metal-catalyzed reactions and biocatalysis, to produce phenyl-substituted unsaturated alcohols with high degrees of control over their stereochemistry. acs.org

Role as a Potential Chirality Platform and Advanced Synthetic Intermediate

The chiral nature of 2-phenyl-3-buten-1-ol makes it an excellent platform for asymmetric synthesis. Enantiomerically enriched forms of this compound are valuable starting materials for the synthesis of complex chiral molecules, including pharmaceutical intermediates.

The strategic placement of the phenyl group, hydroxyl group, and vinyl group allows for a multitude of stereocontrolled transformations. For example, the hydroxyl group can direct the stereochemistry of reactions like epoxidation or cyclization on the nearby double bond. sumitomo-chem.co.jp Conversely, the chiral center can influence the outcome of reactions at the hydroxyl group.

As an advanced synthetic intermediate, 2-phenyl-3-buten-1-ol and its isomers are used in the synthesis of a variety of compounds. For instance, they can be precursors to other valuable chiral building blocks or can be incorporated into the carbon skeleton of natural products and drugs. bohrium.com The development of enantioselective synthetic routes, such as those using chiral Lewis acid catalysts or enzymatic reductions, has been crucial in unlocking the full potential of these molecules in modern organic synthesis. acs.org These methods allow for the preparation of specific enantiomers, which are often required for achieving the desired biological activity in pharmaceutical applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6052-63-7 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-phenylbut-3-en-1-ol |

InChI |

InChI=1S/C10H12O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7,9,11H,1,8H2 |

InChI Key |

GXZIYMSNPDVFAE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CO)C1=CC=CC=C1 |

Origin of Product |

United States |

Stereochemical Control in the Synthesis of 2 Phenyl 3 Buten 1 Ol

Enantioselective Catalytic Methods

Enantioselective catalysis offers an efficient route to chiral 2-phenyl-3-buten-1-ol by employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. The synthesis typically involves the asymmetric addition of an allyl nucleophile to benzaldehyde (B42025) or a phenyl-substituted allyl nucleophile to formaldehyde.

Chiral Lewis Acid Catalysis (e.g., BINOL-derived titanium complexes)

Chiral Lewis acids are powerful catalysts for enantioselective carbon-carbon bond formation. In the synthesis of homoallylic alcohols like 2-phenyl-3-buten-1-ol, a chiral Lewis acid activates an aldehyde by coordinating to its carbonyl oxygen, rendering it more electrophilic. This coordination occurs within a chiral environment, which directs the nucleophilic attack of an allylating agent to one face of the aldehyde, resulting in an enantioenriched product.

A prominent example involves the use of catalysts derived from the reaction of a titanium source, such as titanium tetraisopropoxide (Ti(O-i-Pr)₄), with the axially chiral ligand BINOL (1,1'-bi-2-naphthol). acs.orgcapes.gov.br The resulting BINOL-Ti complex can catalyze the reaction between benzaldehyde and an allylstannane reagent, like allyltributyltin, to produce 1-phenyl-3-buten-1-ol (B1198909) with high enantiomeric excess (ee). acs.org The dihedral angle of the BINOL ligand is crucial for creating a well-defined chiral pocket around the titanium center, which effectively shields one face of the coordinated aldehyde. acs.org Research has shown that even partially resolved BINOL can lead to a product with high enantiomeric purity due to a phenomenon known as chiral amplification. acs.org

| Catalyst System | Allylating Agent | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| (S)-BINOL / Ti(O-i-Pr)₄ | Allyltributyltin | Benzaldehyde | >90% |

Organocatalytic Systems (e.g., proline derivatives)

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metal-based catalysts. libretexts.org Chiral amines, particularly the amino acid L-proline and its derivatives, are highly effective in this regard. researchgate.netwikipedia.org The typical mechanism for carbonyl functionalization involves the formation of a nucleophilic enamine intermediate between the catalyst and a ketone or aldehyde donor. libretexts.org

In the context of synthesizing 2-phenyl-3-buten-1-ol, a proline-catalyzed approach could conceptually involve the reaction of phenylacetaldehyde (B1677652) with a suitable vinyl electrophile or, more commonly, an asymmetric aldol-type reaction. The bifunctional nature of proline, containing both a carboxylic acid (Brønsted acid) and a secondary amine (Lewis base), allows it to activate both the nucleophile and the electrophile simultaneously within a highly organized, chair-like transition state, leading to high stereoselectivity. libretexts.orgresearchgate.net The steric hindrance imposed by the catalyst's pyrrolidine (B122466) ring directs the approach of the electrophile, leading to the formation of one enantiomer over the other. libretexts.org

Asymmetric Sakurai Reactions

Recent advancements have focused on asymmetric counteranion-directed catalysis (ACDC). researchgate.net In this approach, a silylium (B1239981) ion is generated in situ and paired with a chiral, enantiopure counteranion derived from a strong Brønsted acid like a disulfonimide. This chiral anion creates the asymmetric environment necessary to control the facial selectivity of the allylation of the aldehyde, leading to high enantiomeric excess in the resulting homoallylic alcohol. researchgate.net This method avoids the need for cryogenic temperatures often required in other catalytic systems. researchgate.net

| Catalyst Type | Allylating Agent | Substrate Type | Reported Enantiomeric Ratio (er) |

|---|---|---|---|

| Chiral Disulfonimide | Allyltrimethylsilane (B147118) | Aromatic Aldehydes | up to 98.5:1.5 |

Use of BODOL Ligands with Scandium Triflate

Scandium triflate (Sc(OTf)₃) is a highly effective and water-tolerant Lewis acid used in a wide range of organic transformations, including aldol (B89426) and allylation reactions. nih.govbridgewater.edu Its catalytic activity can be harnessed for asymmetric synthesis by combining it with a chiral ligand to form a chiral Lewis acid complex. nih.gov While various ligands like salen have been successfully used with Sc(OTf)₃, nih.gov bis(oxazoline)diol (BODOL) ligands represent another important class of chiral auxiliaries designed for this purpose.

A BODOL-Sc(OTf)₃ catalyst would coordinate to an aldehyde, activating it for nucleophilic attack. The C₂-symmetric chiral environment provided by the BODOL ligand dictates the stereochemical outcome of the reaction. Although specific examples for the synthesis of 2-phenyl-3-buten-1-ol using a BODOL-scandium system are not prominently detailed, the principle is well-established. For instance, scandium triflate has been shown to be essential for achieving high 1,3-anti-diastereoselectivity in the allylation of β-oxyaldehydes, where chelation control involving the catalyst is key. mdpi.com The combination of the strong Lewis acidity of scandium with a robust, tunable chiral ligand like BODOL provides a powerful platform for developing efficient enantioselective reactions.

Diastereoselective Synthetic Pathways

When the target molecule contains two or more stereocenters, as in substituted derivatives of 2-phenyl-3-buten-1-ol (e.g., 3-phenyl-4-penten-2-ol), diastereoselectivity becomes paramount. These pathways control the relative configuration (syn vs. anti) of the newly formed stereocenters. This is typically achieved by reacting a prochiral aldehyde with a γ-substituted allylmetal reagent, such as an allylstannane, allylindium, or allylzinc reagent. acs.orgnih.govnii.ac.jp

The diastereochemical outcome is highly dependent on the geometry (E vs. Z) of the allylmetal reagent and the reaction conditions, which favor either an open or a closed Zimmerman-Traxler-type transition state.

Syn-selective additions: Often achieved with (Z)-crotylmetal reagents, which react via a chair-like six-membered transition state where all substituents can occupy pseudo-equatorial positions, minimizing steric strain.

Anti-selective additions: Typically result from (E)-crotylmetal reagents. The substituents are arranged to avoid steric clashes in the corresponding chair-like transition state, leading to the anti-diastereomer. acs.org

For example, the addition of a cinnamyl nucleophile to a ketone in the presence of stannous chloride (SnCl₂) can proceed with high anti-selectivity through a cyclic transition state. acs.org Conversely, using a different Lewis acid like BF₃·OEt₂ can favor the formation of the syn isomer. acs.org Similarly, the choice of ligands on allylindium reagents can dramatically switch the diastereoselectivity in the reaction with aldehydes. nii.ac.jp

| Allylating System | Substrate | Major Diastereomer | Reported Selectivity |

|---|---|---|---|

| Cinnamylstannane / SnCl₂ | Ketones | anti | High |

| Cinnamylstannane / BF₃·OEt₂ | Ketones | syn | Moderate to High |

| Cinnamyl Acetate (B1210297) / InI | Salicylaldehyde | syn | 93:7 |

Enantiomeric Resolution Techniques (e.g., Chiral HPLC-based methods)

When an enantioselective synthesis is not feasible or when both enantiomers are desired, the resolution of a racemic mixture is a viable strategy. Among various resolution techniques, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used methods for both analytical and preparative-scale separation of enantiomers. rsc.org

The principle of chiral HPLC relies on the differential interaction between the two enantiomers of the analyte and the chiral environment of the CSP. sigmaaldrich.com This transient formation of diastereomeric complexes results in different retention times, allowing for their separation. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, are particularly versatile and effective for resolving a broad range of racemates, including alcohols. nih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects within the chiral grooves of the polysaccharide structure. The choice of mobile phase (e.g., normal-phase like hexane (B92381)/isopropanol (B130326) or reversed-phase like water/acetonitrile) is critical for achieving optimal separation. nih.gov By carefully selecting the CSP and optimizing the mobile phase composition, a racemic mixture of 2-phenyl-3-buten-1-ol can be efficiently separated into its individual, optically pure enantiomers. rsc.orgresearchgate.net

Mechanistic Pathways and Reactivity Profiles of 2 Phenyl 3 Buten 1 Ol

Transformations of the Allylic Alcohol Moiety

The presence of a hydroxyl group adjacent to a carbon-carbon double bond in 2-Phenyl-3-buten-1-ol dictates much of its reactivity. This functional group arrangement allows for selective transformations, including oxidation to carbonyl compounds, reduction to saturated alcohols, and various nucleophilic substitution reactions.

Oxidation Pathways to Carbonyl Derivatives

The oxidation of 2-Phenyl-3-buten-1-ol can yield the corresponding α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (B7806413). This transformation can be achieved using a variety of oxidizing agents. The choice of reagent is crucial to selectively oxidize the alcohol without affecting the carbon-carbon double bond or the phenyl group.

Common oxidizing agents for this purpose include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). These reagents are known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. For instance, the oxidation of a similar compound, 1-phenylbut-3-en-2-ol, to 4-phenyl-3-buten-2-one can be accomplished with agents like potassium permanganate (B83412) or chromium trioxide.

Below is a table summarizing potential oxidation reactions for allylic alcohols, which are applicable to 2-Phenyl-3-buten-1-ol.

| Reagent | Product | Conditions | Selectivity |

| Pyridinium Chlorochromate (PCC) | 4-Phenyl-3-buten-2-one | Dichloromethane (CH₂Cl₂) | Mild and selective for the alcohol |

| Pyridinium Dichromate (PDC) | 4-Phenyl-3-buten-2-one | Dichloromethane (CH₂Cl₂) | Mild and selective |

| Jones Reagent (CrO₃/H₂SO₄) | 4-Phenyl-3-buten-2-one | Acetone | Strong, potential for side reactions |

| TEMPO/NaOCl | 4-Phenyl-3-buten-2-one | Biphasic (e.g., CH₂Cl₂/H₂O) | High chemoselectivity |

This table presents a summary of common oxidation methods for allylic alcohols, applicable to 2-Phenyl-3-buten-1-ol, based on established organic chemistry principles.

Reduction Processes to Saturated Alcohols

The reduction of 2-Phenyl-3-buten-1-ol can proceed via two main pathways: reduction of the carbon-carbon double bond to yield 2-phenyl-1-butanol, or reduction of a potential carbonyl group (if first oxidized) back to the alcohol. Catalytic hydrogenation is a common method for the reduction of the alkene functionality.

Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst) in the presence of hydrogen gas, the double bond can be selectively reduced. libretexts.org This method is effective for reducing alkene double bonds in the presence of an aromatic ring, which is generally inert to these conditions. For example, 4-phenyl-3-buten-2-one can be reduced to 4-phenyl-2-butanone using a palladium catalyst at room temperature and atmospheric pressure, leaving the phenyl ring and carbonyl group intact. libretexts.org To reduce the aromatic ring itself, more forcing conditions, such as a rhodium on carbon catalyst or higher pressures of hydrogen, would be necessary. libretexts.org

Alternatively, if 2-Phenyl-3-buten-1-ol is first oxidized to 4-phenyl-3-buten-2-one, the resulting ketone can be reduced back to the allylic alcohol or further to the saturated alcohol. Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to alcohols. These reagents would typically reduce the ketone to 2-phenyl-3-buten-1-ol without affecting the double bond.

The following table outlines potential reduction reactions for 2-Phenyl-3-buten-1-ol and its corresponding ketone.

| Starting Material | Reagent | Product | Conditions |

| 2-Phenyl-3-buten-1-ol | H₂/Pd-C | 2-Phenyl-1-butanol | Ethanol, H₂ atmosphere |

| 2-Phenyl-3-buten-1-ol | H₂/PtO₂ | 2-Phenyl-1-butanol | Ethyl acetate (B1210297), H₂ atmosphere |

| 4-Phenyl-3-buten-2-one | NaBH₄ | 2-Phenyl-3-buten-1-ol | Methanol or Ethanol |

| 4-Phenyl-3-buten-2-one | LiAlH₄ | 2-Phenyl-3-buten-1-ol | Diethyl ether or THF |

This table summarizes common reduction methods applicable to 2-Phenyl-3-buten-1-ol and its oxidized derivative, based on established organic chemistry principles.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of 2-Phenyl-3-buten-1-ol can undergo nucleophilic substitution, allowing for the introduction of various functional groups. The hydroxyl group is a poor leaving group, so it typically needs to be activated first. This can be achieved by protonation under acidic conditions or by conversion to a better leaving group, such as a tosylate or a halide.

For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding allyl chloride or bromide. These allylic halides are then susceptible to attack by a wide range of nucleophiles.

Cyclization Reactions

The structure of 2-Phenyl-3-buten-1-ol, a homoallylic alcohol, makes it a suitable substrate for various cyclization reactions, leading to the formation of heterocyclic ring systems.

Acid-Catalyzed Prins Cyclization Investigations

The Prins reaction involves the acid-catalyzed condensation of an aldehyde or ketone with an alkene. organic-chemistry.orgnih.gov When a homoallylic alcohol like 2-Phenyl-3-buten-1-ol is reacted with an aldehyde in the presence of an acid catalyst, a Prins cyclization can occur to form a tetrahydropyran (B127337) (THP) ring. nih.govresearchgate.net The reaction proceeds through the formation of an oxocarbenium ion, which is then attacked intramolecularly by the alkene. nih.gov

The stereochemical outcome of the Prins cyclization is often highly dependent on the reaction conditions and the nature of the catalyst and substrates. acs.orgrsc.org For example, the use of chiral Brønsted acids can lead to enantioselective Prins cyclizations. acs.orgrsc.org While specific studies on the Prins cyclization of 2-Phenyl-3-buten-1-ol are not detailed in the provided search results, the general mechanism suggests that it would react with an aldehyde to form a substituted tetrahydropyran.

[3+2] Cycloaddition Reactions (e.g., with azomethine ylides)

While the direct participation of 2-Phenyl-3-buten-1-ol in a [3+2] cycloaddition is not the primary focus, the alkene moiety can act as a dipolarophile in reactions with 1,3-dipoles, such as azomethine ylides. nih.govbeilstein-journals.orgsemanticscholar.org Azomethine ylides, which can be generated in situ, react with alkenes to form five-membered nitrogen-containing heterocyclic rings, specifically pyrrolidines. nih.govrsc.org

The [3+2] cycloaddition of an azomethine ylide with the vinyl group of 2-Phenyl-3-buten-1-ol would be expected to yield a highly substituted pyrrolidine (B122466) derivative. The regioselectivity and stereoselectivity of such reactions are often influenced by the substituents on both the azomethine ylide and the dipolarophile. nih.govrsc.org These reactions are a powerful tool for the synthesis of complex nitrogen-containing heterocycles. nih.govrsc.org

Hetero-Diels-Alder Reactivity

The Hetero-Diels-Alder (HDA) reaction is a powerful method for constructing six-membered heterocyclic rings. organic-chemistry.org In these reactions, a diene reacts with a heterodienophile, which contains a heteroatom in the double or triple bond (e.g., C=O, C=N, C≡P). Alternatively, the heteroatom can be part of the diene system. organic-chemistry.orgyoutube.com The reactivity of the dienophile is often enhanced by electron-withdrawing groups, while electron-donating groups on the diene can accelerate the reaction. youtube.com

While 2-phenyl-3-buten-1-ol possesses a carbon-carbon double bond, its participation as a dienophile in Hetero-Diels-Alder reactions is not extensively documented in the literature. Generally, the alkene in a homoallylic alcohol is not sufficiently activated to be a highly reactive dienophile without prior modification. However, it is conceivable that under specific catalytic conditions or after conversion of the alcohol to a more electron-withdrawing group, it could participate in such cycloadditions.

For context, transient phosphorus-containing dienes, such as 2-phenyl-3,4-dimethyl-5H-phosphole, have been shown to react with aldehydes (heterodienophiles) at elevated temperatures to form [4+2] cycloadducts. nih.gov This illustrates the general principle of the HDA reaction, where a diene engages with a heteroatom-containing double bond. nih.gov Asymmetric HDA reactions, often employing chiral catalysts, are particularly valuable for creating optically active heterocycles, which are significant in medicinal chemistry. organic-chemistry.org

Isomerization Studies

Isomerization represents a fundamental transformation for unsaturated alcohols like 2-phenyl-3-buten-1-ol. These reactions can involve the migration of the double bond to a more thermodynamically stable position, often in conjugation with the phenyl ring, or stereochemical inversion at the chiral center.

While specific isomerization studies on 2-phenyl-3-buten-1-ol are not prominently detailed, research on its structural isomers, such as 4-phenyl-3-buten-2-ol (B3023580) and 1-phenyl-2-buten-1-ol, provides insight into the potential pathways. researchgate.net The driving force for the isomerization of 2-phenyl-3-buten-1-ol would be the formation of the conjugated isomer, 2-phenyl-2-buten-1-ol. This transformation can be catalyzed by acids, bases, or transition metal complexes. The mechanism typically involves a protonation-deprotonation sequence or the formation of a metal-pi-allyl intermediate.

The process would likely proceed as follows:

Coordination of a catalyst (e.g., a transition metal) to the double bond or protonation of the hydroxyl group.

Abstraction of an allylic proton or formation of a carbocation intermediate.

Re-protonation or rearrangement to form the more stable conjugated allylic alcohol.

This isomerization is significant as it alters the chemical properties and subsequent reactivity of the molecule, converting a homoallylic alcohol into an allylic alcohol.

Hydrogenation and Hydrohydrazination Catalysis

The hydrogenation of 2-phenyl-3-buten-1-ol involves the addition of hydrogen across the carbon-carbon double bond, leading to the saturated alcohol, 2-phenylbutan-1-ol. This reaction is typically carried out using heterogeneous catalysts like palladium on carbon or homogeneous catalysts.

In recent years, catalysts based on earth-abundant metals like manganese have gained prominence for their economic and environmental advantages. rsc.org Manganese pincer complexes, for instance, have proven to be robust and efficient catalysts for the hydrogenation of various unsaturated functional groups, including alkenes. rsc.orgd-nb.info The mechanism for hydrogenation catalyzed by Mn(I) complexes often involves a metal-ligand cooperative pathway. nih.gov The catalytic cycle may proceed through the activation of H₂ by the manganese center to form a manganese hydride species, followed by the insertion of the alkene into the Mn-H bond and subsequent reductive elimination of the saturated product. d-nb.infonih.gov

The general conditions for such a manganese-catalyzed hydrogenation are summarized below.

Table 1: Representative Conditions for Mn-Catalyzed Alkene Hydrogenation

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Mn(I) Pincer Complex | d-nb.info |

| Hydrogen Source | H₂ Gas (e.g., 50 bar) | google.com |

| Solvent | Isopropanol (B130326), THF | d-nb.infogoogle.com |

| Temperature | 50-80 °C | d-nb.infogoogle.com |

| Outcome | Selective reduction of the C=C bond | nih.gov |

This table represents typical conditions for related substrates, as specific data for 2-phenyl-3-buten-1-ol was not available.

Hydrohydrazination, the addition of an N-H bond of hydrazine (B178648) across a double bond, is a less common transformation for simple alkenes compared to hydrogenation. Specific studies on the hydrohydrazination of 2-phenyl-3-buten-1-ol are not readily found in the surveyed literature.

Deoxygenative Coupling Reactions

Deoxygenative coupling reactions involve the cleavage of a carbon-oxygen bond and the simultaneous formation of a new carbon-carbon or carbon-heteroatom bond. For an alcohol like 2-phenyl-3-buten-1-ol, this is a challenging transformation due to the strength of the C-O bond. nih.gov

However, allylic and homoallylic alcohols can undergo such reactions under specific catalytic conditions. For example, oxovanadium(V) complexes have been shown to catalyze the deoxygenative coupling of allyl alcohols with trimethylsilyl (B98337) enol ethers to produce γ,δ-unsaturated carbonyl compounds. researchgate.net In this type of reaction, the allyl alcohol is activated by the vanadium catalyst, facilitating the cleavage of the C-O bond and subsequent coupling with the nucleophilic enol ether. researchgate.net

A plausible deoxygenative coupling involving 2-phenyl-3-buten-1-ol could be a Suzuki-Miyaura type reaction. While typically applied to aryl halides and boronic acids, methods have been developed for the deoxygenative cross-coupling of phenols. nih.govresearchgate.net Applying this concept to an alcohol would require its in-situ activation, for example, by converting the hydroxyl group into a better leaving group. A potential reaction is outlined below.

Table 2: Conceptual Deoxygenative Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|

This represents a conceptual application of deoxygenative coupling principles to 2-phenyl-3-buten-1-ol.

Thermal Decomposition Mechanisms

The thermal decomposition of 2-phenyl-3-buten-1-ol in solution is expected to proceed through a pericyclic reaction mechanism, specifically a retro-ene reaction. This pathway is analogous to that studied for the parent compound, 3-buten-1-ol (B139374). researchgate.net

The proposed mechanism involves a one-step process via a six-membered cyclic transition state. In this transition state, the hydroxyl hydrogen atom is transferred to the terminal carbon of the double bond (C4), the C2-C3 bond cleaves, the C1-O bond cleaves, and a new C3-C4 single bond and a C1-O double bond are formed simultaneously.

For 2-phenyl-3-buten-1-ol, this intramolecular rearrangement would lead to the formation of two smaller, stable molecules: propene and phenylacetaldehyde (B1677652).

Proposed Decomposition Pathway: 2-Phenyl-3-buten-1-ol → [Six-membered cyclic transition state] → Propene + Phenylacetaldehyde

Studies on the decomposition of 3-buten-1-ol in m-xylene (B151644) solution were conducted at temperatures between 553 K and 593 K. researchgate.net It is anticipated that 2-phenyl-3-buten-1-ol would decompose under similar conditions, with the phenyl group potentially influencing the activation energy of the reaction. The decomposition of related organometallic complexes, such as di-n-butylbis(triphenylphosphine)platinum(II), also proceeds via intramolecular elimination pathways, highlighting the prevalence of such mechanisms in thermal reactions. harvard.edu

Theoretical and Computational Chemistry of 2 Phenyl 3 Buten 1 Ol

Density Functional Theory (DFT) Calculations for Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.orgnih.gov It is frequently employed to map out the potential energy surfaces of chemical reactions, allowing for the identification and characterization of reactants, products, reaction intermediates, and transition states. nih.govresearchgate.net For a given reaction involving 2-phenyl-3-buten-1-ol, DFT calculations would typically be used to optimize the geometries of these species and calculate their relative energies. This information is crucial for understanding the reaction mechanism, predicting reaction pathways, and determining the feasibility of a reaction. However, no specific studies applying DFT to analyze the reaction intermediates or transition states of 2-phenyl-3-buten-1-ol were found.

High-Level Ab Initio Computational Studies (e.g., G2, G3 levels)

High-level ab initio methods, such as the Gaussian-2 (G2) and Gaussian-3 (G3) theories, are composite procedures designed to achieve high accuracy in the calculation of molecular energies. These methods combine results from several different ab initio calculations with varying levels of theory and basis sets, along with empirical corrections, to approximate the results of a much more computationally expensive, high-level calculation. They are particularly useful for obtaining accurate thermochemical data. For instance, a G3-type study could provide a very precise enthalpy of formation for 2-phenyl-3-buten-1-ol. A literature search did not yield any studies that have applied G2, G3, or similar high-level ab initio methods to this specific compound.

Transition State Theory Analysis of Reaction Kinetics and Activation Parameters

Transition State Theory (TST) is a fundamental theory used to explain the reaction rates of elementary chemical reactions. wikipedia.orgyoutube.com TST postulates a quasi-equilibrium between the reactants and an activated complex (the transition state). wikipedia.orgyoutube.com By analyzing the properties of the transition state on the potential energy surface, typically calculated using methods like DFT, it is possible to estimate the rate constant of a reaction. Furthermore, TST allows for the calculation of important kinetic activation parameters, such as the standard enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). wikipedia.org These parameters provide insight into the nature of the transition state and the factors controlling the reaction rate. No TST analyses for reactions involving 2-phenyl-3-buten-1-ol have been reported in the searched literature.

Natural Bond Orbital (NBO) Analysis of Electronic Structure and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret a calculated wave function in terms of the familiar Lewis structure concepts of localized bonds, lone pairs, and atomic charges. It provides a detailed picture of the bonding within a molecule, including the hybridization of atomic orbitals and the delocalization of electron density through donor-acceptor (hyperconjugative) interactions. For 2-phenyl-3-buten-1-ol, NBO analysis could elucidate the nature of the C-C and C-O bonds, the electronic effects of the phenyl and vinyl groups, and any intramolecular interactions, such as hydrogen bonding. Despite its utility, no published NBO analysis for 2-phenyl-3-buten-1-ol was identified.

Estimation of Thermochemical Parameters (e.g., enthalpies of formation)

The estimation of thermochemical parameters, such as the standard enthalpy of formation (ΔfH°), is a key application of computational chemistry. nih.gov These values are essential for predicting the thermodynamics of chemical reactions. Methods for calculating these parameters range from empirical group additivity schemes to high-level ab initio calculations like G3 theory. While thermochemical data exists for related compounds like 4-phenyl-3-buten-2-one (B7806413) nist.govsigmaaldrich.com, no computationally derived or experimental thermochemical parameters for 2-phenyl-3-buten-1-ol were found in the reviewed sources.

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of 2-phenyl-3-buten-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.

In ¹H NMR spectroscopy, the chemical environment of each proton is revealed. For the isomeric compound 1-phenylbut-3-en-2-ol, characteristic signals include those for the alkene protons observed between δ 5.2 and 5.8 ppm and the hydroxyl proton, which typically appears as a broad signal around δ 2.1–2.5 ppm. The specific chemical shifts, multiplicities (singlet, doublet, multiplet), and coupling constants (J values) allow for the precise assignment of each proton in the molecule, confirming the connectivity of the carbon skeleton.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. For a similar allylic alcohol, 1-phenylbut-3-en-2-ol, the carbon bearing the hydroxyl group (allylic alcohol carbon) resonates in the range of δ 70–75 ppm. In another related structure, 1-phenyl-1-butanol, the carbon signals were identified at δ 41.2, 43.3, 71.7, 118.1, 126.5, 128.5, 129.4, 134.7, and 138.4. semanticscholar.org This technique is invaluable for confirming the presence of the phenyl group, the vinyl group, and the hydroxyl-bearing carbon.

| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | Multiplet | 7.20 – 7.35 | Aromatic protons (C₆H₅) |

| Multiplet | 5.80 – 5.91 | Vinylic proton (-CH=CH₂) | |

| Multiplet | 5.12 – 5.18 | Vinylic protons (-CH=CH₂) | |

| Multiplet | 3.84 – 3.90 | Proton on hydroxyl-bearing carbon (CH-OH) | |

| Broad Singlet | ~1.71 | Hydroxyl proton (-OH) | |

| ¹³C NMR | Multiple Signals | 126.5 – 138.4 | Aromatic carbons (C₆H₅) |

| Signal | ~134.7 | Vinylic carbon (-CH=CH₂) | |

| Signal | ~118.1 | Vinylic carbon (-CH=CH₂) | |

| Signal | ~71.7 | Hydroxyl-bearing carbon (CH-OH) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-phenyl-3-buten-1-ol. The technique measures the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by several distinct absorption bands. A prominent, broad peak typically appears in the region of 3300–3400 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. semanticscholar.org The presence of the carbon-carbon double bond (alkene) is confirmed by a medium intensity C=C stretching absorption around 1640 cm⁻¹. semanticscholar.org Additionally, absorptions corresponding to sp² C-H stretching from the aromatic ring and vinyl group are observed just above 3000 cm⁻¹, while sp³ C-H stretching appears just below this value.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H Stretch | Alcohol |

| 3080–3020 | C-H Stretch | Aromatic & Vinylic |

| 2980–2850 | C-H Stretch | Aliphatic |

| ~1640 | C=C Stretch | Alkene |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~915 | C-H Bend (out-of-plane) | Vinylic |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the chemical purity of 2-phenyl-3-buten-1-ol and, crucially, for determining its enantiomeric excess (ee). Since the compound is chiral, separating its (R)- and (S)-enantiomers is essential for applications in asymmetric synthesis.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralpak AD-H (amylose-based) and Chiralcel OD-H (cellulose-based), are widely used for this purpose. nih.gov The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline resolution of the enantiomeric peaks. The ratio of the peak areas in the resulting chromatogram allows for the precise calculation of the enantiomeric excess. For instance, a Chiralcel OD-H column has been successfully used for the enantiomeric separation of the related compound 1-phenyl-3-buten-1-ol (B1198909) using a hexane/isopropanol mobile phase.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H or Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 98:2) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV (e.g., 220 nm or 254 nm) |

| Temperature | Ambient to 40°C |

Gas Chromatography (GC) for Purity Evaluation and Reaction Monitoring

Gas Chromatography (GC) is a robust analytical method used for evaluating the purity of 2-phenyl-3-buten-1-ol and for monitoring the progress of its synthesis. The compound's volatility allows it to be readily analyzed by GC, where it is vaporized and passed through a capillary column.

For purity assessment, a standard non-polar column (e.g., HP-5) is often employed. The retention time of the compound is a characteristic feature under specific conditions (temperature program, carrier gas flow rate). Impurities are detected as separate peaks, and their relative concentrations can be estimated from the peak areas.

Chiral GC is a specialized variant used for enantiomeric excess determination, complementing chiral HPLC. In one study involving the kinetic resolution of the isomer 1-phenylbut-3-en-2-ol, a Lipodex A chiral column was used to separate the enantiomers effectively. semanticscholar.org The analysis employed a detailed temperature program to achieve separation, demonstrating the power of GC for stereochemical analysis. semanticscholar.org

| Parameter | Condition |

|---|---|

| Column | Lipodex A (chiral) |

| Carrier Gas | Helium |

| Temperature Program | Isothermal at 93°C for 45 min |

| Ramp at 10°C/min to 130°C, hold for 30 min | |

| Ramp at 10°C/min to 180°C, hold for 5 min | |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique that provides information on the molecular weight and structural features of 2-phenyl-3-buten-1-ol. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture.

In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound (148.20 g/mol ). Aromatic alcohols typically show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu

The fragmentation pattern is a molecular fingerprint that aids in structural confirmation. For alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). whitman.edulibretexts.org For 2-phenyl-3-buten-1-ol, alpha-cleavage would lead to the loss of a vinyl radical (•CH=CH₂) or a benzyl (B1604629) radical (•CH₂Ph), resulting in characteristic fragment ions.

Microwave Spectroscopy for Conformational Studies

For molecules with flexible side chains, multiple conformers can exist, stabilized by weak intramolecular forces such as hydrogen bonds. In the case of 1-phenyl-2-propanol (B48451), microwave spectroscopy combined with ab initio calculations identified the lowest energy conformation, which was stabilized by a weak OH-π hydrogen bond between the hydroxyl group and the phenyl ring. nih.gov A similar approach could be applied to 2-phenyl-3-buten-1-ol to determine the preferred three-dimensional arrangement of its phenyl ring and butenol side chain. This information is crucial for understanding its reactivity and interactions in different chemical environments.

Applications and Future Directions in Advanced Organic Synthesis

Role as an Intermediate in Complex Organic Molecule Synthesis

2-Phenyl-3-buten-1-ol serves as a pivotal intermediate in the synthesis of a wide range of complex organic molecules. Its strategic importance lies in the ability to undergo various chemical modifications at both the alcohol and alkene functionalities. The hydroxyl group can be readily oxidized to a ketone or involved in ether and ester formations, while the double bond is amenable to reactions such as epoxidation, dihydroxylation, and cleavage. This dual reactivity makes it a valuable precursor for creating intricate molecular frameworks, including those found in biologically active natural products like polyketides.

The synthetic utility of 2-phenyl-3-buten-1-ol is further highlighted by its role in carbon-carbon bond-forming reactions. For instance, it can be a precursor in the synthesis of 2-substituted 1,3-butadienes, which are fundamental building blocks in organic chemistry. nih.gov A two-step procedure involving cuprate (B13416276) addition to 1,4-dibromo-2-butene (B147587) followed by dehydrohalogenation provides a route to these valuable dienes. nih.gov

Precursor for Advanced Monomers and Polymers

The chemical structure of 2-phenyl-3-buten-1-ol makes it an excellent precursor for the synthesis of advanced monomers and polymers with tailored properties.

Substituted 1,3-Butadienes

A significant application of 2-phenyl-3-buten-1-ol is its conversion to 2-phenyl-1,3-butadiene, a unique monomer that combines the structural features of styrene (B11656) and 1,3-butadiene (B125203). mdpi.com The resulting polymer, poly(2-phenyl-1,3-butadiene), exhibits distinct properties compared to polyisoprene and can be used to produce high-temperature thermoplastics. mdpi.com The synthesis of various phenyl-substituted 1,3-butadiene derivatives from precursors like 2-phenyl-3-buten-1-ol offers a platform for creating polymers with enhanced thermal and mechanical properties. mdpi.comnih.gov

Dihydropyran Derivatives

2-Phenyl-3-buten-1-ol and similar homoallylic alcohols are utilized in the synthesis of dihydropyran derivatives. butler.edu A two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by an intramolecular Michael addition can yield 2,6-disubstituted dihydropyrans. butler.edu This methodology highlights the versatility of the butenol (B1619263) precursor in constructing heterocyclic systems.

Ketal Derivatives

While direct synthesis of ketal derivatives from 2-phenyl-3-buten-1-ol is not extensively detailed in the provided context, the reactivity of the hydroxyl group suggests its potential for ketal formation through reaction with ketones or aldehydes under acidic conditions. This transformation would protect the alcohol functionality while allowing for further manipulation of the double bond, expanding its synthetic utility.

Exploration in Medicinal Chemistry Building Blocks and Fine Chemical Synthesis

The structural motif of 2-phenyl-3-buten-1-ol is of interest in medicinal chemistry and fine chemical synthesis. chemspider.comnih.govnih.gov Its derivatives can serve as building blocks for the synthesis of complex molecules with potential biological activity. smolecule.com The chiral nature of 2-phenyl-3-buten-1-ol, when synthesized enantioselectively, provides access to stereochemically defined structures, a critical aspect in the development of pharmaceuticals. nih.gov The compound and its derivatives are also used as intermediates in the synthesis of various fine chemicals. ontosight.ai

Development of Novel Catalytic Systems Utilizing its Structural Features

The synthesis of 2-phenyl-3-buten-1-ol itself has driven the development of novel catalytic systems. For example, the allylation of benzaldehyde (B42025) with an allyl source using various catalysts is a common route to this homoallylic alcohol. Research is ongoing to develop more efficient and selective catalysts for this transformation.

Furthermore, the structure of 2-phenyl-3-buten-1-ol can be leveraged in the design of new catalytic processes. For instance, ruthenium complexes have been shown to be highly effective catalysts for the isomerization of allyl phenyl ethers, a reaction that shares mechanistic features with potential transformations of 2-phenyl-3-buten-1-ol. researchgate.net The development of catalysts for the selective hydrogenation of related compounds, such as 2-methyl-3-butyn-2-ol (B105114) to 2-methyl-3-buten-2-ol (B93329) using a Pd/ZnO catalyst, also provides insights into potential catalytic systems for transformations of 2-phenyl-3-buten-1-ol. rsc.org

Integration into Sustainable and Green Chemistry Methodologies

In line with the growing emphasis on sustainable and green chemistry, efforts are being made to develop environmentally benign synthetic routes involving 2-phenyl-3-buten-1-ol. ucsb.eduiosrjournals.org A key area of focus is the use of ionic liquids as alternative reaction media. pharmtech.comsigmaaldrich.comresearchgate.net

Ionic liquids, which are salts that are liquid at low temperatures, offer several advantages over traditional organic solvents, including low vapor pressure, non-flammability, and the potential for recyclability. sigmaaldrich.com They can act as both solvents and catalysts in various chemical reactions. google.com For example, 1-methylimidazolium (B8483265) chloride, an ionic liquid, is formed in situ as an acid scavenger in certain reactions, leading to cleaner processes with easier product separation. pharmtech.com The application of ionic liquids in multicomponent reactions for the synthesis of biologically active compounds, such as thiourea (B124793) and indole (B1671886) derivatives, demonstrates their potential for greening the synthesis of molecules derived from or related to 2-phenyl-3-buten-1-ol. nih.gov

Interactive Data Table: Applications of 2-Phenyl-3-buten-1-ol

| Application Area | Specific Use | Key Research Finding |

| Complex Organic Synthesis | Intermediate for 2-substituted 1,3-butadienes | A two-step procedure involving cuprate addition and dehydrohalogenation yields these versatile building blocks. nih.gov |

| Advanced Monomers & Polymers | Precursor for 2-phenyl-1,3-butadiene | Dehydration of the alcohol leads to a monomer for high-temperature thermoplastics. mdpi.com |

| Advanced Monomers & Polymers | Synthesis of dihydropyran derivatives | A Suzuki-Miyaura coupling followed by an intramolecular Michael addition creates these heterocyclic compounds. butler.edu |

| Medicinal Chemistry | Building block for bioactive molecules | Its chiral nature allows for the synthesis of stereochemically defined pharmaceutical precursors. nih.govsmolecule.com |

| Catalysis | Development of novel catalytic systems | Research focuses on efficient and selective catalysts for its synthesis via allylation. |

| Green Chemistry | Use of ionic liquids in synthesis | Ionic liquids offer a recyclable and less hazardous alternative to traditional solvents. pharmtech.comsigmaaldrich.comresearchgate.net |

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 2-phenyl-3-buten-1-ol in laboratory settings?

- Methodological Answer : Follow guidelines for structurally similar alcohols, such as using chemical fume hoods (minimum face velocity: 100 ft/min) and impervious gloves (tested for compatibility with alcohols). Avoid skin/eye contact and ensure proper ventilation. Safety glasses and protective clothing are mandatory. Reference safety data for analogous compounds like 2-buten-1-ol . For fragrance-related applications, consult IFRA standards (e.g., limits for 4-phenyl-3-buten-2-ol) to infer safe handling thresholds .

Q. How can gas chromatography-mass spectrometry (GC/MS) be optimized to identify 2-phenyl-3-buten-1-ol in essential oils or synthetic mixtures?

- Methodological Answer : Use retention indices (e.g., Kovats Index) and spectral libraries for alcohols. For example, 3-methyl-3-buten-1-ol has a Kovats Index of 773, and its acetate derivative is detectable at KI 885 . Derivatize 2-phenyl-3-buten-1-ol (e.g., acetylation) to improve volatility and resolution. Compare fragmentation patterns with reference spectra from NIST or Adams’ GC/MS databases .

Q. What synthetic routes are effective for producing 2-phenyl-3-buten-1-ol with high regioselectivity?

- Methodological Answer : Consider Grignard reactions between phenylmagnesium bromide and α,β-unsaturated aldehydes. Monitor isomer formation (e.g., 3-phenyl vs. 2-phenyl derivatives) using NMR or chiral columns. Isolate isomers via fractional distillation, referencing separation techniques for 3-methyl-2-buten-1-ol .

Advanced Research Questions

Q. How do conformational studies inform the reactivity of 2-phenyl-3-buten-1-ol in catalytic reactions?

- Methodological Answer : Analyze bond angles and torsional strain via gas electron diffraction (as done for 3-buten-1-ol) to predict regioselectivity in hydrogenation or oxidation . Computational modeling (DFT) can validate experimental data and identify reactive conformers.

Q. What solid acid catalysts are optimal for isomerizing 2-phenyl-3-buten-1-ol derivatives to aromatic aldehydes?

- Methodological Answer : Test fluorided silica-zirconia (FLSZ) catalysts, which show high selectivity in converting styrene oxide to 2-phenylacetaldehyde at 100°C . Optimize solvent systems (e.g., cyclohexane) and reaction kinetics to minimize byproducts. Recycle catalysts to assess stability over multiple cycles.

Q. Can metabolic engineering of Saccharomyces cerevisiae be adapted to biosynthesize 2-phenyl-3-buten-1-ol?

- Methodological Answer : Modify the Ehrlich pathway (used for 2-phenylethanol production) by introducing enzymes that redirect phenylalanine metabolism toward α,β-unsaturated alcohols . Use CRISPR/Cas9 to knockout competing pathways and overexpress alcohol dehydrogenases. Validate yields via LC-MS or isotopic tracing.

Data Contradictions & Resolution

- Issue : IFRA safety limits for 4-phenyl-3-buten-2-ol (0.5–5% in fragrances) conflict with lab-scale synthesis protocols requiring higher concentrations.

- Resolution : Conduct toxicity assays (e.g., RIFM’s dermal sensitization tests) to establish lab-specific exposure limits. Use computational tools (QSAR models) to predict toxicity of untested derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.